Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Esterification: The carboxylate group is introduced via esterification reactions, often using isopropyl alcohol as the esterifying agent.
Cyclohexylphenyl Substitution: The cyclohexylphenyl group is introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated thiophenes.
Scientific Research Applications
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is primarily used in proteomics research. It serves as a tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with various biological molecules, making it valuable in the fields of chemistry, biology, and medicine .
Mechanism of Action
The exact mechanism of action for Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is not well-documented. its interactions with proteins and other biological molecules suggest that it may act by binding to specific molecular targets, thereby modulating their activity. The pathways involved likely include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-amino-4-phenylthiophene-3-carboxylate
- Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
- Isopropyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Uniqueness
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in studies where specific protein interactions are of interest .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPXBGYYGBBJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.